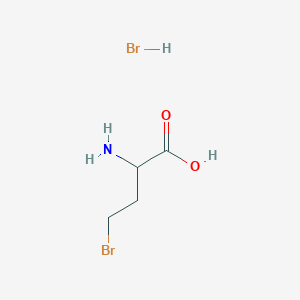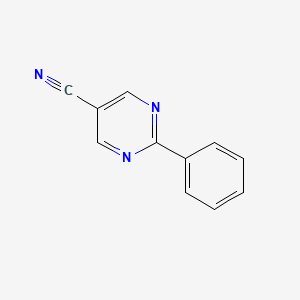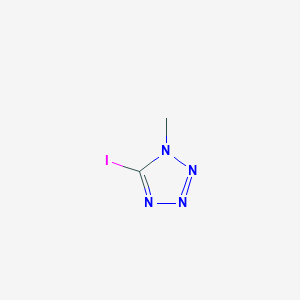amine CAS No. 19475-28-6](/img/structure/B1283245.png)
[3-(Dimethylamino)propyl](propyl)amine
説明
3-(Dimethylamino)propylamine: is a chemical compound belonging to the class of diamines. It is a colorless liquid with a weakly basic nature. This compound is used as an intermediate in the synthesis of various chemicals, including agrochemicals, surfactants, and water treatment chemicals .
作用機序
Target of Action
3-(Dimethylamino)propylamine (DMAPA) is a versatile intermediate that is widely used to functionalize various pharmacologically active medicinally important compounds . .
Mode of Action
DMAPA is known to interact with its targets through a variety of mechanisms. For instance, it can form assemblies with different reactivity due to hydrogen bonding . This allows DMAPA to influence the composition and compositional heterogeneity of copolymers .
Biochemical Pathways
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . It is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .
Pharmacokinetics
It is known that dmapa is a weakly basic, colorless liquid . Its vapor pressure is 5 mmHg at 20 °C, and it has a density of 0.812 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
DMAPA is known to cause severe skin burns and eye damage . It is also a known skin irritant, and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals .
Action Environment
The action of DMAPA can be influenced by environmental factors. For instance, the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers in the case of the radical copolymerizations of DMAPA with n-dodecyl acrylate or n-dodecyl methacrylate in toluene .
生化学分析
Biochemical Properties
3-(Dimethylamino)propylamine is known for its role in biochemical reactions, particularly in the synthesis of surfactants like cocamidopropyl betaine, which is used in personal care products such as soaps and shampoos . This compound interacts with various enzymes and proteins, facilitating the formation of stable complexes. For instance, it is involved in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and Gram-negative bacteria and fungi . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which contribute to the compound’s effectiveness in biochemical applications.
Cellular Effects
The effects of 3-(Dimethylamino)propylamine on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that 3-(Dimethylamino)propylamine can act as a skin irritant, causing irritation when present as an impurity in products like cocamidopropyl betaine . Additionally, its role in the synthesis of biologically active surfactants suggests that it may impact cellular membrane integrity and function, thereby influencing cellular processes.
Molecular Mechanism
At the molecular level, 3-(Dimethylamino)propylamine exerts its effects through various binding interactions with biomolecules. It is known to form stable complexes with enzymes and proteins, which can lead to enzyme inhibition or activation. For instance, the compound is readily converted to dimethylaminopropyl-3-chloride, a powerful alkylating agent that can modify biomolecules . These modifications can result in changes in gene expression and cellular function, highlighting the compound’s significance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Dimethylamino)propylamine can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that 3-(Dimethylamino)propylamine is a weakly basic, colorless liquid that remains stable under standard conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure may lead to cumulative changes in cellular processes.
Dosage Effects in Animal Models
The effects of 3-(Dimethylamino)propylamine vary with different dosages in animal models. Studies have shown that at lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity . At higher doses, it can cause toxic or adverse effects. For example, the lethal dose (LD50) for 3-(Dimethylamino)propylamine in rats is reported to be 1.87 g/kg when administered orally . This highlights the importance of dosage considerations in biochemical research and applications.
Metabolic Pathways
3-(Dimethylamino)propylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound is commonly produced via the reaction between dimethylamine and acrylonitrile, followed by hydrogenation . These metabolic pathways are crucial for the synthesis of biologically active compounds, and any alterations in these pathways can affect the compound’s efficacy and safety.
Transport and Distribution
The transport and distribution of 3-(Dimethylamino)propylamine within cells and tissues are essential for its biochemical activity. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . This ensures its proper localization and accumulation in target tissues, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 3-(Dimethylamino)propylamine plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action . Understanding the subcellular localization of 3-(Dimethylamino)propylamine is crucial for elucidating its mechanism of action and optimizing its use in biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)propylamine typically involves the reaction between dimethylamine and acrylonitrile, followed by hydrogenation. The initial step is a Michael addition reaction where dimethylamine reacts with acrylonitrile to form dimethylaminopropionitrile. This intermediate is then hydrogenated to yield 3-(Dimethylamino)propylamine .
Industrial Production Methods: Industrial production of 3-(Dimethylamino)propylamine follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
化学反応の分析
Types of Reactions: 3-(Dimethylamino)propylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines and amides.
科学的研究の応用
Chemistry: In chemistry, 3-(Dimethylamino)propylamine is used as a building block for the synthesis of various organic compounds. It is also used as a catalyst in polymerization reactions .
Biology: In biology, this compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicine, 3-(Dimethylamino)propylamine is used in the development of drugs and therapeutic agents. It is also used in the synthesis of intermediates for active pharmaceutical ingredients .
Industry: In industry, this compound is used in the production of surfactants, water treatment chemicals, and other specialty chemicals .
類似化合物との比較
- Dimethylamine
- Trimethylamine
- Diethylamine
- Triethylamine
- Diisopropylamine
- Diethylenetriamine
- N,N-Diisopropylethylamine
- Triisopropylamine
- Tris(2-aminoethyl)amine
- Mechlorethamine
- Nitrogen mustard compounds
Uniqueness: 3-(Dimethylamino)propylamine is unique due to its specific structure, which allows it to act as a versatile intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
N',N'-dimethyl-N-propylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-6-9-7-5-8-10(2)3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCAUABGOWBVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261514 | |
| Record name | N1,N1-Dimethyl-N3-propyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19475-28-6 | |
| Record name | N1,N1-Dimethyl-N3-propyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19475-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N1-Dimethyl-N3-propyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(dimethylamino)propyl](propyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















